molecular formula C10H6Cl2OS B1355550 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride CAS No. 34576-87-9

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1355550
CAS No.: 34576-87-9
M. Wt: 245.12 g/mol
InChI Key: UHRYEWIAYLVOIT-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C10H6Cl2OS and a molecular weight of 245.13 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 6-methyl-1-benzothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually performed at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzothiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohol derivatives of benzothiophene.

Scientific Research Applications

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in drug development and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide
  • 3-Chloro-6-methoxy-1-benzothiophene
  • 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid

Uniqueness

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and chemical properties. The presence of both a chloro and a carbonyl chloride group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2OS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRYEWIAYLVOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80491836
Record name 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34576-87-9
Record name 3-Chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34576-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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